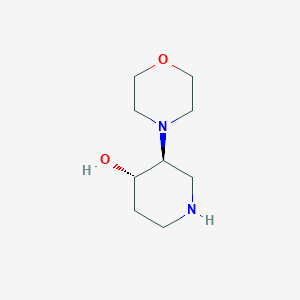

(3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(3S,4S)-3-morpholin-4-ylpiperidin-4-ol |

InChI |

InChI=1S/C9H18N2O2/c12-9-1-2-10-7-8(9)11-3-5-13-6-4-11/h8-10,12H,1-7H2/t8-,9-/m0/s1 |

InChI Key |

NJJILYWILIKJGL-IUCAKERBSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)N2CCOCC2 |

Canonical SMILES |

C1CNCC(C1O)N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,4s 3 Morpholin 4 Yl Piperidin 4 Ol and Its Chiral Congeners

Total Synthesis Approaches to (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol

The total synthesis of this compound hinges on the stereocontrolled formation of the 3,4-disubstituted piperidine (B6355638) framework. Various strategies have been developed to achieve this, ranging from diastereoselective and enantioselective routes to the application of asymmetric catalysis and biocatalysis.

Diastereoselective and Enantioselective Synthesis Routes to the Piperidin-4-ol Core

The cornerstone of synthesizing the target molecule is the establishment of the cis-relationship between the morpholinyl group at C-3 and the hydroxyl group at C-4 of the piperidine ring. Diastereoselective methods often rely on the reduction of a suitably substituted piperidin-4-one precursor or the cyclization of an acyclic precursor where the stereochemistry is directed by existing chiral centers or reagents.

One conceptual approach involves the diastereoselective reduction of an N-protected 3-morpholinyl-piperidin-4-one. The choice of reducing agent and reaction conditions would be critical in favoring the formation of the cis-diol product. Bulky reducing agents, for instance, might preferentially attack from the less hindered face, leading to the desired stereoisomer.

Alternatively, intramolecular cyclization reactions, such as the aza-Prins cyclization, can be employed to construct the piperidine ring with defined stereochemistry. By carefully choosing the starting materials and catalysts, it is possible to control the formation of either cis or trans products. For instance, Lewis acid-catalyzed carbonyl ene cyclizations have been shown to produce trans-3,4-disubstituted piperidines under thermodynamic control, while Brønsted acid-catalyzed Prins cyclizations can favor the formation of cis-isomers under kinetic control. nih.govbirmingham.ac.uk

Enantioselective synthesis can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from the chiral pool. For example, chiral lactams derived from amino acids can serve as versatile precursors for the enantioselective synthesis of substituted piperidines. rsc.org

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the absolute stereochemistry of the piperidine core. A prominent strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. dicp.ac.cn This method allows for the direct creation of chiral piperidines from readily available pyridine (B92270) precursors.

For the synthesis of a precursor to this compound, a hypothetical route could begin with a 3-substituted pyridine. Quaternization of the pyridine nitrogen, followed by asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands), can yield the corresponding chiral piperidine with high enantiomeric excess. dicp.ac.cnacs.orgresearchgate.net The substituent at the 3-position would need to be a precursor to the morpholinyl group, such as a protected amino group. Subsequent functional group manipulations would then lead to the final product. The use of an organic base has been shown to significantly improve the enantiomeric excess in the rhodium-catalyzed asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts. dicp.ac.cnacs.org

A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine is another innovative approach that yields a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net This method circumvents the need for a chiral catalyst, as the chirality is transferred from the amine reagent.

Table 1: Examples of Asymmetric Hydrogenation of Pyridinium Salts for Chiral Piperidine Synthesis

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Rh-JosiPhos / Et3N | N-benzyl-3-phenylpyridinium bromide | (S)-N-benzyl-3-phenylpiperidine | up to 90% | dicp.ac.cnacs.org |

| [RhCp*Cl2]2 / KI | N-benzylpyridinium salts | Chiral piperidines | High | dicp.ac.cnresearchgate.net |

Biocatalytic Approaches for Stereocontrol in Piperidine and Morpholine (B109124) Ring Formation

Biocatalysis has emerged as a green and highly selective tool for the synthesis of chiral amines and their derivatives. nih.gov Enzymes, operating under mild conditions, can offer unparalleled stereocontrol. For the synthesis of the chiral piperidine core of the target molecule, transaminases (TAs) are particularly relevant. beilstein-journals.org

A plausible biocatalytic route would involve the asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone, using an (R)- or (S)-selective ω-transaminase to install the amino group at the C-3 position with high enantiomeric purity. beilstein-journals.orgscispace.com The resulting chiral 3-aminopiperidine derivative can then be further functionalized. Subsequent diastereoselective reduction of the ketone at C-4 would be required, followed by the introduction of the morpholine moiety. Immobilized transaminases have demonstrated high efficiency and reusability, making this a potentially scalable and sustainable approach. beilstein-journals.org

Chemo-enzymatic cascades provide another powerful strategy. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach highlights the synergy between chemical synthesis and biocatalysis for accessing complex chiral structures.

Table 2: Biocatalytic Synthesis of Chiral Aminopiperidine Precursors

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Immobilized ω-Transaminase | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High | beilstein-journals.org |

| Transaminase from Mycobacterium vanbaalenii | 3-Piperidone derivative | (R)-3-aminopiperidine derivative | High | google.com |

Convergent and Linear Synthetic Strategies for the Compound's Backbone

The construction of this compound can be approached through either a linear or a convergent synthetic strategy.

Precursor Synthesis and Intermediate Derivatization in the Stereospecific Production of this compound

The efficient synthesis of the target compound relies heavily on the availability of suitable precursors and the strategic derivatization of intermediates. A key precursor is a chiral, differentially protected 3-amino-4-hydroxypiperidine.

One approach to such a precursor is to start from the chiral pool, for example, using amino acids like L-lysine or L-ornithine. semanticscholar.orgscilit.com These can be converted into protected amino alcohols, which then undergo enzymatic cascade reactions to form the desired chiral aminopiperidines. semanticscholar.org

Another important class of precursors are substituted pyridines, which can be transformed into chiral piperidines via asymmetric hydrogenation as discussed previously. dicp.ac.cnresearchgate.net The choice of substituents on the pyridine ring is crucial for the subsequent introduction of the hydroxyl and morpholinyl groups.

Once a key intermediate such as (3S)-3-amino-N-Boc-piperidin-4-one is obtained, the next critical step is the diastereoselective reduction of the ketone to establish the cis-3-amino-4-ol stereochemistry. This can be followed by the introduction of the morpholine moiety. A common method for forming the C-N bond between the piperidine and morpholine rings is reductive amination. This would involve reacting the 3-amino group with a morpholine-containing aldehyde or ketone in the presence of a reducing agent. Alternatively, direct N-alkylation of the 3-amino group with a suitable morpholine electrophile could be employed.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles is becoming increasingly important in pharmaceutical synthesis to minimize environmental impact. rsc.orgrsc.org The synthesis of this compound can be made more sustainable by considering several factors.

The use of biocatalysis, as described in section 2.1.3, is a cornerstone of green synthesis. nih.gov Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for hazardous solvents and high energy consumption. Furthermore, enzymes are biodegradable and can often be recycled.

Catalytic methods, particularly asymmetric catalysis, are inherently greener than stoichiometric approaches as they reduce waste generation. The development of highly efficient and recyclable catalysts is a key area of research. dicp.ac.cnresearchgate.net

The choice of solvents and reagents is also critical. Utilizing greener solvents, or even performing reactions in solvent-free conditions, can significantly improve the environmental profile of a synthesis. Atom economy, a measure of how efficiently reactants are incorporated into the final product, should be maximized. rsc.org Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, is another important metric for evaluating the greenness of a process. nih.gov

By carefully selecting synthetic routes that favor catalytic and biocatalytic steps, minimize the use of protecting groups, and employ safer solvents and reagents, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Chemoenzymatic and Organocatalytic Strategies for Constructing the (3S,4S)-Stereochemistry

The precise installation of the (3S,4S)-stereochemistry in the 3-(morpholin-4-yl)piperidin-4-ol scaffold presents a significant synthetic challenge. Chemoenzymatic and organocatalytic approaches offer elegant solutions for controlling stereochemistry, often under mild reaction conditions.

Chemoenzymatic strategies frequently employ enzymes to achieve high levels of stereoselectivity. One promising approach for the synthesis of cis-3,4-disubstituted piperidines is the enzymatic reduction of a prochiral ketone precursor. For instance, the reduction of a suitably protected 3-morpholino-4-oxopiperidine can be catalyzed by carbonyl reductases to yield the desired (3S,4S)-alcohol with high diastereoselectivity and enantioselectivity. Studies on analogous 3-substituted-4-oxopiperidine-1-carboxylates have demonstrated the effectiveness of this method. Two distinct carbonyl reductases, HeCR and DbCR, have been shown to reduce a phenyl-substituted analog to the corresponding cis and trans diols, respectively, with excellent conversion and enantiomeric excess (>99%). rsc.org This highlights the potential for screening a panel of reductases to identify an enzyme that selectively produces the desired (3S,4S)-isomer of the target compound.

Another powerful chemoenzymatic technique is the kinetic resolution of a racemic mixture. Lipase-catalyzed acylation is a well-established method for separating enantiomers of alcohols. polimi.it In the context of 3-hydroxypiperidines, a racemic mixture of a suitable precursor could be subjected to enzymatic acylation, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. For example, lipase (B570770) PS Amano IM and Novozym 435 have been successfully used in the resolution of 4-hydroxytetrahydropyridine derivatives. researchgate.net

Organocatalysis provides a complementary set of tools for asymmetric synthesis. While direct organocatalytic methods for the synthesis of this compound are not extensively reported, analogous transformations suggest feasibility. For example, asymmetric cyclization reactions catalyzed by chiral phosphoric acids or proline derivatives can be envisioned. An intramolecular aza-Michael reaction of a suitably designed acyclic precursor, bearing the morpholine moiety and a chiral auxiliary or catalyst, could construct the piperidine ring with the desired stereochemistry. Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, demonstrating the potential of metal-organocatalyst systems in achieving high stereocontrol. nih.gov

The table below summarizes representative results for chemoenzymatic approaches to chiral hydroxypiperidine derivatives, which could be adapted for the synthesis of this compound.

| Precursor | Biocatalyst | Product Stereochemistry | Conversion (%) | Enantiomeric Excess (%) |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | HeCR | cis-(3S,4S) | >99 | >99 |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | DbCR | trans-(3R,4S) | >99 | >99 |

| Racemic 4-hydroxytetrahydropyridine derivative | Novozym 435 | (S)-enantiomer | - | >99 |

| Racemic 4-hydroxytetrahydropyridine derivative | Lipase PS Amano IM | (R)-enantiomer | - | >99 |

This table is generated based on data from analogous systems and illustrates the potential of these methods for the target compound.

Scalability Considerations for Academic Synthesis of this compound for Research Purposes

The transition of a synthetic route from a small-scale discovery setting to a larger, academic research scale (grams to tens of grams) introduces a new set of challenges. For a multi-step synthesis of a complex molecule like this compound, several factors must be considered to ensure efficiency, safety, and reproducibility.

Purification of intermediates is another major bottleneck in multi-step syntheses. Chromatographic purification, while effective at a small scale, can become cumbersome and solvent-intensive on a larger scale. Developing reaction conditions that minimize byproduct formation and allow for crystallization or extraction-based purifications is highly desirable.

The use of continuous flow chemistry offers a modern solution to many scalability challenges. tulane.eduacs.org Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. They can also enhance safety by minimizing the volume of hazardous reagents at any given time. A continuous flow protocol for the synthesis of α-chiral piperidines has been shown to be highly efficient and scalable. tulane.eduacs.org

For academic research purposes, a scalable synthesis should prioritize readily available and inexpensive starting materials, robust and high-yielding reactions, and non-chromatographic purification methods where possible. The following table outlines key considerations for scaling up the synthesis of chiral piperidines.

| Consideration | Small-Scale (mg) | Academic Scale (g) | Key Challenges and Solutions |

| Starting Materials | High cost may be acceptable | Cost-effective sources are crucial | Re-evaluate synthetic route to start from cheaper, more abundant materials. |

| Reagents & Catalysts | Stoichiometric chiral auxiliaries, expensive catalysts | Low catalyst loadings, recyclable catalysts | Employ catalytic asymmetric methods (organo- or metal-catalysis), investigate catalyst recycling. |

| Reaction Conditions | Broad range of solvents and temperatures | "Green" solvents, energy efficiency | Optimize for solvent economy, explore solvent-free conditions or aqueous reactions. |

| Purification | Chromatography is standard | Crystallization, distillation, extraction preferred | Design synthesis to yield crystalline intermediates, explore salt formation for purification. |

| Throughput | Batch processing is typical | Higher throughput is needed | Implement continuous flow processing for key steps to improve efficiency and safety. |

Chemical Reactivity, Derivatization, and Structure Activity Relationship Sar Studies of 3s,4s 3 Morpholin 4 Yl Piperidin 4 Ol Derivatives

Reaction Chemistry of the Piperidin-4-ol Moiety in (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol

The piperidin-4-ol moiety, with its characteristic hydroxyl group and piperidine (B6355638) nitrogen, is a primary site for functionalization. The trans relationship between the morpholino group at C3 and the hydroxyl group at C4 influences the stereochemical outcome of reactions at these centers.

The secondary hydroxyl group at the C4 position of the piperidine ring is a versatile handle for introducing a variety of substituents through functionalization, most notably via etherification. Standard Williamson ether synthesis conditions, employing a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, can be utilized. Given the presence of two basic nitrogen atoms, chemoselectivity can be a challenge. Protection of the piperidine nitrogen, for instance with a Boc group, is a common strategy to ensure that alkylation occurs selectively at the hydroxyl group.

The stereochemistry of the starting material is expected to be retained in these reactions, affording products with a preserved (3S,4S) configuration. A range of alkyl, aryl, and heteroaryl ethers can be synthesized, allowing for the introduction of diverse functionalities to probe interactions with biological targets.

Table 1: Representative Etherification Reactions of a Protected this compound Derivative

| Entry | Electrophile (R-X) | Base | Solvent | Product (R group) |

| 1 | Benzyl bromide | NaH | THF | Benzyl |

| 2 | Ethyl iodide | K₂CO₃ | DMF | Ethyl |

| 3 | 4-Fluorobenzyl chloride | NaH | THF | 4-Fluorobenzyl |

| 4 | 2-Bromoacetonitrile | Cs₂CO₃ | Acetonitrile | Cyanomethyl |

Note: This table represents plausible reactions based on standard organic synthesis principles. THF: Tetrahydrofuran, DMF: Dimethylformamide.

The secondary amine of the piperidine ring is another key site for derivatization. N-alkylation can be readily achieved through reaction with various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. The choice of reaction conditions, including the base and solvent, can influence the reaction's efficiency. researchgate.net It is important to note that the presence of the bulky morpholino substituent at the adjacent C3 position may introduce steric hindrance, potentially affecting the rate of N-alkylation. nih.gov

N-acylation with acyl chlorides or anhydrides provides another route to functionalization, yielding amide derivatives. These reactions are typically high-yielding and can introduce a wide array of substituents. Furthermore, N-arylation, for instance through Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups directly onto the piperidine nitrogen.

Table 2: Examples of N-Functionalization of the Piperidine Ring

| Reaction Type | Reagent | Catalyst/Conditions | Functional Group Introduced |

| N-Alkylation | Benzyl bromide | K₂CO₃, Acetonitrile | Benzyl |

| Reductive Amination | Acetone | NaBH(OAc)₃, DCE | Isopropyl |

| N-Acylation | Acetyl chloride | Triethylamine, DCM | Acetyl |

| N-Arylation | 4-Bromotoluene | Pd₂(dba)₃, BINAP, NaOtBu | 4-Tolyl |

Note: This table illustrates potential derivatization pathways. DCE: 1,2-Dichloroethane, DCM: Dichloromethane, Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0), BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, NaOtBu: Sodium tert-butoxide.

Chemical Modifications and Functionalization of the Morpholine (B109124) Ring System

The morpholine ring, while generally stable, offers opportunities for modification, primarily at its tertiary nitrogen atom.

The tertiary nitrogen of the morpholine ring is nucleophilic and can undergo reactions to form quaternary ammonium (B1175870) salts. This is typically achieved by reacting the parent compound with a suitable alkylating agent, such as an alkyl halide. The resulting quaternization introduces a permanent positive charge, which can significantly alter the molecule's physicochemical properties, including its solubility and ability to interact with biological targets. nih.govnih.gov

N-oxidation of the morpholine nitrogen to form an N-oxide is also a feasible transformation, typically using an oxidizing agent like hydrogen peroxide or a peroxy acid. This modification can influence the molecule's metabolic stability and polarity.

Ring-opening and ring-closing metathesis (RCM) are powerful techniques in organic synthesis for the formation of cyclic structures. researchgate.net While less common for a saturated heterocycle like morpholine that is a substituent on another ring, these strategies could be conceptually applied. For instance, if the morpholine ring were to be appropriately functionalized with alkenyl side chains, an intramolecular RCM could lead to the formation of a bicyclic system. Conversely, a ring-opening metathesis polymerization (ROMP) could be envisioned if the morpholine were part of a strained cyclic olefin monomer. nih.gov However, the application of these metathesis strategies to a substituted morpholine moiety within a complex molecule like this compound would require significant synthetic elaboration of the morpholine ring itself.

Exploration of Derivatization Strategies for Modulating Biological Interactions of this compound

The derivatization of this compound at its various reactive sites can be a powerful tool for probing and modulating its interactions with biological systems. Structure-activity relationship (SAR) studies on related morpholinylpiperidine and aminopiperidine scaffolds have demonstrated that modifications at these positions can have a profound impact on biological activity.

For instance, in various classes of biologically active compounds, the nature of the substituent on the piperidine nitrogen plays a crucial role in determining receptor affinity and selectivity. researchgate.net The introduction of different alkyl, aryl, or acyl groups can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its binding to a target protein.

Similarly, functionalization of the C4-hydroxyl group can alter the molecule's interaction with a binding pocket. The conversion of the alcohol to an ether or an ester can introduce new points of interaction or remove an existing hydrogen bond donor, leading to changes in biological activity. nih.gov

The morpholine ring itself is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties. nih.gov While less frequently modified, alterations to the morpholine, such as quaternization of the nitrogen, can be used to investigate the role of this moiety in biological recognition.

Table 3: Potential Derivatization Strategies and Their Impact on Biological Interactions

| Derivatization Site | Modification | Potential Impact on Biological Interactions |

| Piperidine C4-OH | Etherification, Esterification | Alteration of hydrogen bonding capacity, introduction of new steric or electronic interactions. |

| Piperidine N-H | Alkylation, Acylation, Arylation | Modulation of basicity, lipophilicity, and steric bulk to influence receptor binding and selectivity. researchgate.net |

| Morpholine N | Quaternization, N-oxidation | Introduction of a positive charge, alteration of polarity and metabolic stability. |

By systematically exploring these derivatization strategies, a library of analogues can be generated. The biological evaluation of these compounds can then provide valuable insights into the SAR of the this compound scaffold, guiding the design of more potent and selective molecules for specific biological targets.

Comprehensive Search Reveals Limited Public Data on the SAR of this compound Derivatives

A thorough investigation of scientific databases and public literature has revealed a significant lack of specific structure-activity relationship (SAR) studies focused on the "this compound" core structure. This scarcity of dedicated research prevents a detailed analysis as outlined in the requested article structure. While extensive literature exists on the individual components of this scaffold, namely piperidine and morpholine derivatives, their combined and specific stereoisomer "this compound" does not appear as a central scaffold in publicly available medicinal chemistry research.

General principles of medicinal chemistry suggest that this scaffold could serve as a valuable starting point for drug discovery, with the piperidin-4-ol moiety offering a handle for further derivatization and the morpholine group potentially influencing solubility and metabolic stability. However, without specific studies that systematically modify this core and test the resulting analogs against a biological target, any discussion of its SAR would be purely speculative.

Therefore, it is not possible to generate a scientifically accurate and data-driven article that adheres to the requested detailed outline, which includes:

Systematic Structure-Activity Relationship (SAR) Investigations Based on the this compound Core

Bioisosteric Replacements in Analogs of this compound:Depends on research where parts of the molecule (like the morpholine ring or hydroxyl group) are replaced with other functional groups and the resulting activity is compared.

The absence of such dedicated research in the public domain means that the required data tables and detailed research findings cannot be produced. The information may exist within proprietary corporate research but has not been disclosed in scientific journals or patents. Consequently, the request to generate a thorough and scientifically accurate article focusing solely on the chemical reactivity, derivatization, and SAR studies of this specific compound cannot be fulfilled at this time.

Advanced Spectroscopic and Chromatographic Characterization of 3s,4s 3 Morpholin 4 Yl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for the assignment of all proton and carbon signals, confirmation of the connectivity between atoms, and elucidation of the compound's specific stereochemistry.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

The structural assignment begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) and morpholine (B109124) rings. The protons adjacent to nitrogen and oxygen atoms will appear at a lower field (higher ppm) due to deshielding effects. The ¹³C NMR spectrum will similarly show characteristic chemical shifts for the carbons in the heterocyclic rings.

To confirm the connectivity, 2D NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of the proton network within the piperidine and morpholine rings separately. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, enabling definitive carbon assignments. Further connectivity information is gathered from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the link between the C3 of the piperidine ring and the nitrogen of the morpholine ring.

The relative stereochemistry, specifically the trans relationship between the morpholinyl group at C3 and the hydroxyl group at C4, is determined using a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For a (3S,4S) configuration, the piperidine ring is expected to adopt a stable chair conformation. In this conformation, the bulky morpholinyl group and the hydroxyl group would preferentially occupy equatorial positions to minimize steric hindrance. A NOESY experiment would show spatial proximity between the axial protons at C3 and C5, and between the axial protons at C2 and C6, confirming the chair conformation. The absence of a strong NOE signal between the proton at C3 and the proton at C4 would be consistent with a trans arrangement of the substituents.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Piperidine C2 | ~52.5 | Axial: ~2.60, Equatorial: ~3.10 | m |

| Piperidine C3 | ~65.0 | ~2.85 | m |

| Piperidine C4 | ~70.1 | ~3.70 | m |

| Piperidine C5 | ~30.5 | Axial: ~1.65, Equatorial: ~1.90 | m |

| Piperidine C6 | ~46.2 | Axial: ~2.75, Equatorial: ~3.20 | m |

| Morpholine C2'/C6' | ~67.5 | ~3.75 | t |

| Morpholine C3'/C5' | ~50.8 | ~2.65 | t |

Dynamic NMR for Conformational Exchange Studies

The piperidine ring is not static and can undergo conformational exchange, primarily through a chair-to-chair ring inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into the energetics of this process. beilstein-journals.org For this compound, the two chair conformations are not energetically equivalent due to the substituents.

At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals may be observed for the axial and equatorial protons. As the temperature is increased, the rate of inversion increases. At a specific temperature, known as the coalescence temperature (Tc), the signals for the exchanging axial and equatorial protons broaden and merge into a single averaged signal. beilstein-journals.org By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing valuable data on the conformational stability of the molecule. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) Applications Beyond Basic Identification for Elucidating Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecular ion, which allows for the determination of its elemental formula with high confidence. For this compound (C₉H₁₈N₂O₂), the protonated molecule [M+H]⁺ would be analyzed. Beyond simple formula confirmation, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments are used to investigate the fragmentation pathways of the molecule. researchgate.netnih.gov

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), characteristic fragment ions are produced. mdpi.com Elucidating these fragmentation patterns provides structural confirmation and can help in the identification of related compounds. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Fission of bonds adjacent to the nitrogen atoms is a common pathway for amines. This could lead to the opening of the piperidine or morpholine rings.

Loss of Water: The hydroxyl group can be eliminated as a water molecule (H₂O) from the parent ion.

Cleavage of the C3-N Bond: The bond connecting the piperidine and morpholine rings can cleave, leading to ions corresponding to a protonated morpholine fragment and a piperidinol-derived fragment.

Ring Fission: Cleavage of the piperidine ring itself can lead to a series of smaller fragment ions.

| Proposed Fragment Structure | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₉N₂O₂⁺ | 187.1441 |

| [M+H - H₂O]⁺ | C₉H₁₇N₂O⁺ | 169.1335 |

| [Morpholine+H]⁺ | C₄H₁₀NO⁺ | 88.0757 |

| [Piperidine ring fragment after C3-N cleavage]⁺ | C₅H₉O⁺ | 85.0648 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to study non-covalent interactions like hydrogen bonding. nih.gov The spectra are complementary and provide a detailed vibrational fingerprint of the compound.

Key vibrational modes for this compound include:

O-H and N-H Stretching: A broad band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, with its broadness indicating involvement in hydrogen bonding. The N-H stretch of the piperidine amine will appear in the same region, typically around 3300-3500 cm⁻¹.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the piperidine and morpholine rings.

C-O Stretching: The alcohol C-O stretch will produce a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ range. The ether C-O-C stretch of the morpholine ring will also appear in this region, usually as a strong band around 1100 cm⁻¹.

C-N Stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹) and can be complex.

The position and shape of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. nih.gov In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected, where the hydroxyl group and the piperidine N-H group act as donors, and the oxygen atoms (hydroxyl and morpholine ether) and nitrogen atoms (piperidine and morpholine) can act as acceptors. mdpi.com This network of hydrogen bonds significantly influences the physical properties of the compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

| C-O-C Stretch (Ether) | 1080 - 1150 | Strong |

| C-N Stretch | 1000 - 1300 | Medium |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the exact conformation of the this compound molecule.

The analysis would be expected to show:

Conformation: Both the piperidine and morpholine rings would be confirmed to adopt chair conformations. researchgate.netnih.gov The analysis would reveal the precise orientation of the morpholinyl and hydroxyl substituents on the piperidine ring, which are anticipated to be in equatorial positions to minimize steric strain. nih.gov

Absolute Stereochemistry: If a suitable heavy atom is not present in the molecule, specialized techniques or the use of a chiral derivative can allow for the unambiguous determination of the absolute (3S,4S) configuration. acs.org

Intermolecular Interactions: The crystal packing would reveal a detailed map of the intermolecular interactions. A robust network of hydrogen bonds is expected, linking adjacent molecules into sheets or a three-dimensional lattice. researchgate.netnih.govnih.gov The hydroxyl and piperidine N-H groups would act as hydrogen bond donors, while the nitrogen and oxygen atoms would serve as acceptors, defining the crystal's supramolecular architecture. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95.5 |

| Volume (ų) | ~1040 |

| Z (molecules/unit cell) | 4 |

| Key H-bond (Donor-Acceptor) | O-H···N, N-H···O |

Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

The rigorous assessment of chemical purity and the precise determination of enantiomeric excess are critical aspects of the characterization of stereochemically complex molecules such as this compound. Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers. Advanced chromatographic techniques, particularly Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for ensuring the stereochemical integrity of the desired (3S,4S) isomer and for quantifying any potential impurities.

Given the absence of specific published chromatographic methods for this compound in the scientific literature, this section outlines potential methodologies based on established principles for the analysis of analogous chiral piperidine and morpholine derivatives. The proposed methods are scientifically grounded and represent a practical approach to the chromatographic characterization of this compound.

Chiral HPLC is the gold standard for the separation and quantification of enantiomers and diastereomers. The direct separation of the stereoisomers of this compound can be achieved using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including those with amine and alcohol functionalities.

For a compound like this compound, which lacks a strong chromophore for standard UV detection, derivatization with a UV-active agent may be necessary to enhance detection sensitivity. A common approach involves reacting the secondary amine of the piperidine ring or the hydroxyl group with a reagent that introduces a chromophore. For instance, derivatization with p-toluenesulfonyl chloride could be employed.

A proposed chiral HPLC method is detailed in the interactive data table below. This hypothetical method is designed to achieve baseline separation of all four potential stereoisomers.

Table 1: Proposed Chiral HPLC Method for the Analysis of this compound Stereoisomers

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 228 nm (after derivatization) |

| Injection Volume | 10 µL |

Table 2: Hypothetical Retention Times and Resolution for Stereoisomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (3R,4R) | 12.5 | - |

| (3S,4S) | 14.2 | > 2.0 |

| (3R,4S) | 16.8 | > 2.5 |

| (3S,4R) | 18.5 | > 2.0 |

The enantiomeric excess (e.e.) of the desired (3S,4S) isomer can be calculated from the peak areas of the corresponding enantiomer using the following formula:

e.e. (%) = [ (Area(3S,4S) - Area(3R,4R)) / (Area(3S,4S) + Area(3R,4R)) ] x 100

GC-MS is a powerful technique for the assessment of purity and can also be adapted for chiral analysis. Due to the polar nature and relatively low volatility of this compound, derivatization is essential prior to GC analysis. This process enhances volatility and thermal stability. A common derivatization strategy for compounds containing hydroxyl and amine groups is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For the determination of enantiomeric excess by GC, a chiral capillary column is required. Cyclodextrin-based chiral stationary phases are widely used for the separation of a variety of enantiomers.

A proposed GC-MS method for the purity and chiral analysis of derivatized this compound is outlined in the interactive data table below.

Table 3: Proposed GC-MS Method for the Analysis of Derivatized this compound

| Parameter | Value |

| Column | Chiraldex G-TA (gamma-cyclodextrin trifluoroacetyl) |

| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Table 4: Hypothetical GC Retention Times for Derivatized Stereoisomers

| Derivatized Stereoisomer | Retention Time (min) |

| (3R,4R) | 18.2 |

| (3S,4S) | 18.6 |

| (3R,4S) and (3S,4R) | 19.1 and 19.5 (may co-elute or be partially resolved) |

The mass spectrum obtained from GC-MS analysis would provide valuable structural information. The fragmentation pattern of the derivatized this compound is expected to show characteristic ions resulting from the cleavage of the piperidine and morpholine rings, as well as the loss of the silyl (B83357) protecting groups. This fragmentation data can be used to confirm the identity of the compound and to identify any potential impurities.

Computational and Theoretical Investigations of 3s,4s 3 Morpholin 4 Yl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For a compound like (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol, these calculations could provide valuable insights into its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO).

These calculations would allow for the prediction of various reactivity descriptors. For instance, the HOMO-LUMO energy gap can indicate the molecule's kinetic stability. Maps of the molecular electrostatic potential (MEP) would highlight the electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, quantum chemical methods can be used to calculate pKa values, offering predictions of the acidity of the hydroxyl group and the basicity of the nitrogen atoms within the piperidine (B6355638) and morpholine (B109124) rings.

Conformational Analysis and Molecular Dynamics Simulations of this compound in Various Solvents

The three-dimensional structure of this compound is crucial for its biological activity. Conformational analysis would be employed to identify the most stable arrangements of its atoms in space. This typically involves systematic or stochastic searches of the potential energy surface. For a flexible molecule with two saturated rings, this analysis would be essential to determine the preferred chair or boat conformations of the piperidine and morpholine rings and the relative orientation of the morpholinyl substituent.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time in different solvent environments, such as water or organic solvents. These simulations provide a more realistic picture of the molecule's conformational flexibility and its interactions with solvent molecules, which can significantly influence its properties and behavior.

Molecular Docking and Molecular Mechanics Studies with Potential Biological Macromolecular Targets for Binding Mode Predictions

To investigate the potential biological activity of this compound, molecular docking studies would be performed. This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. By placing the molecule into the binding site of a receptor, enzyme, or other macromolecule, molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Following docking, molecular mechanics calculations, often combined with more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the free energy of binding. This provides a quantitative measure of the binding affinity and can help to rank potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of derivatives of this compound with measured biological activities were available, a QSAR model could be developed.

This would involve calculating a variety of molecular descriptors for each derivative, which quantify different aspects of their structure (e.g., steric, electronic, and hydrophobic properties). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

In Silico Prediction of Potential Biological Target Classes and Off-Target Interactions

In the absence of known biological targets for this compound, various in silico target prediction tools could be utilized. These methods often rely on machine learning algorithms trained on large databases of known drug-target interactions. By analyzing the chemical structure of the query molecule, these tools can predict a list of potential protein targets.

Furthermore, these computational approaches can also be used to predict potential off-target interactions. Identifying unintended binding partners is a critical aspect of drug development, as it can help to anticipate potential side effects. These predictions can guide experimental testing and help to build a more complete pharmacological profile of the compound.

DFT (Density Functional Theory) Studies on Reaction Mechanisms for this compound Synthesis

Density Functional Theory (DFT) can be a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations could be used to explore different potential reaction pathways.

By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and identify the rate-determining step. This information can be used to optimize reaction conditions, improve yields, and gain a deeper understanding of the underlying chemical transformations.

Pre Clinical Biological and Mechanistic Studies of 3s,4s 3 Morpholin 4 Yl Piperidin 4 Ol at a Cellular and Molecular Level

In Vitro Assay Development and High-Throughput Screening for Target Engagement of (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol

No information is available regarding the development of specific in vitro assays or the use of high-throughput screening methods to determine the target engagement of this compound.

Cellular Pathway Modulation and Signalling Cascades Induced by this compound in Defined Cell Lines

There are no published studies detailing the effects of this compound on cellular pathways or signaling cascades in any defined cell lines.

Receptor Binding, Enzyme Inhibition, and Functional Assays for Detailed Characterization of this compound Activity

Data from receptor binding assays, enzyme inhibition studies, or other functional assays to characterize the biological activity of this compound are not available in the public scientific literature.

Investigation of this compound's Interactions with Biological Membranes and Transport Systems (excluding pharmacokinetics/dynamics)

There is no available research on the interactions of this compound with biological membranes or transport systems at a molecular or cellular level, excluding pharmacokinetic and pharmacodynamic data.

Proteomic and Metabolomic Profiling in Response to this compound Treatment in Pre-clinical Models

No proteomic or metabolomic studies have been published that analyze the cellular response to treatment with this compound in preclinical models.

In Vivo Proof-of-Concept Studies in Animal Models for Mechanism Elucidation and Target Validation (excluding efficacy/safety in humans)

There are no publicly documented in vivo proof-of-concept studies in animal models designed to elucidate the mechanism of action or validate the biological target of this compound.

Future Directions and Emerging Research Avenues for 3s,4s 3 Morpholin 4 Yl Piperidin 4 Ol

Development of Chemical Probes and Imaging Agents Based on the (3S,4S)-3-(Morpholin-4-yl)piperidin-4-ol Scaffold

To elucidate the mechanism of action and identify the cellular targets of this compound, the development of high-affinity chemical probes is a critical next step. These probes are essential tools for target identification, validation, and studying biological processes in real-time. The core scaffold of this compound can be chemically modified to incorporate various reporter groups, such as fluorophores or biotin (B1667282) tags, without compromising its binding affinity for its native target.

The design strategy would involve functionalizing the piperidine (B6355638) or morpholine (B109124) rings at positions that are not critical for biological activity. For instance, fluorescent moieties could be attached via a linker to the piperidine nitrogen or a less sterically hindered position on the morpholine ring. The development of such probes would enable researchers to visualize the distribution of the compound within cells and tissues. nih.gov

The choice of the fluorescent tag is crucial and depends on the specific application, including the desired photophysical properties like emission wavelength, quantum yield, and photostability. nih.gov The creation of a diverse palette of probes spanning different emission spectra (green to near-infrared) would allow for multiplexing experiments with other fluorescently labeled proteins or cellular markers. nih.gov

Table 1: Potential Fluorescent Dyes for Probe Development

| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages |

|---|---|---|---|

| Fluorescein | ~494 | ~518 | High quantum yield, bright green emission |

| Rhodamine | ~550 | ~573 | High photostability, bright red emission |

| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Red to near-infrared emission, reduced autofluorescence |

This table is interactive. You can sort and filter the data.

Integration with Advanced Biological Imaging Techniques for Subcellular Localization Studies

The availability of fluorescent probes derived from the this compound scaffold would open the door to a range of advanced biological imaging applications. These techniques are indispensable for determining the precise subcellular localization of the compound's targets, providing insights into its biological function.

Confocal laser scanning microscopy (CLSM) could be employed to obtain high-resolution, three-dimensional images of cells treated with the fluorescent probe, revealing its distribution in organelles such as the mitochondria, endoplasmic reticulum, or nucleus. Furthermore, live-cell imaging would allow for the dynamic tracking of the probe's movement and interaction with its target in real-time. nih.gov

Another powerful technique, flow cytometry, could be used to quantify the binding of the fluorescent probe to cell populations, enabling high-throughput screening of compound derivatives or the study of target expression levels under different conditions. nih.gov Super-resolution microscopy techniques, such as STED or PALM/STORM, could provide even greater detail, potentially resolving interactions at the single-molecule level.

Table 2: Advanced Imaging Techniques for Probe Application

| Technique | Information Gained | Advantages |

|---|---|---|

| Confocal Microscopy | Subcellular localization, co-localization with other markers | High resolution, optical sectioning |

| Live-Cell Imaging | Real-time dynamics, trafficking, binding kinetics | Temporal information, study of dynamic processes |

| Flow Cytometry | Quantifies binding in cell populations, high-throughput analysis | High-throughput, quantitative data on large populations |

This table is interactive. You can sort and filter the data.

Exploration of New Methodologies for Stereoselective Synthesis of Complex Morpholine-Piperidine Hybrids

The specific (3S,4S) stereochemistry of the parent compound is likely crucial for its biological activity. Therefore, the development of novel, efficient, and highly stereoselective synthetic methodologies is paramount for creating a library of analogs for structure-activity relationship (SAR) studies. While various methods exist for the synthesis of morpholine and piperidine rings, creating complex hybrids with multiple stereocenters remains a challenge. researchgate.netmdpi.com

Future research should focus on asymmetric synthesis strategies that allow for precise control over the stereochemistry at each chiral center. This could involve the use of chiral catalysts, substrate-controlled reactions, or the development of novel cyclization strategies. nih.gov For example, palladium-catalyzed carboamination reactions have shown promise in the stereoselective synthesis of substituted morpholines. nih.gov Similarly, radical-mediated amine cyclizations offer another potential route to constructing the piperidine core with high diastereoselectivity. mdpi.com The goal is to develop robust and scalable synthetic routes that can generate a diverse range of morpholine-piperidine hybrids with varied substitution patterns for extensive biological evaluation. frontiersin.org

Table 3: Comparison of Potential Stereoselective Synthetic Strategies

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials | Predictable stereochemical outcome |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity | High efficiency, can generate both enantiomers |

| Substrate-Controlled Diastereoselection | Existing stereocenters direct the formation of new ones | Good for building complex molecules with multiple centers |

This table is interactive. You can sort and filter the data.

Opportunities for Interdisciplinary and Collaborative Research in the Study of this compound

The comprehensive study of this compound necessitates a highly interdisciplinary and collaborative approach. The complexity of modern drug discovery and chemical biology research requires the integration of expertise from multiple scientific fields. A "multidisciplinary approach" is often required to successfully apply new knowledge. ed.gov

Synthetic organic chemists are needed to devise new synthetic routes and create libraries of analogs. nih.gov In parallel, computational chemists can use molecular modeling and docking studies to predict potential biological targets and guide the design of new derivatives. Cell biologists and pharmacologists are essential for designing and carrying out the biological assays to evaluate the activity of these compounds and elucidate their mechanisms of action. nih.gov Furthermore, collaboration with specialists in advanced imaging and proteomics will be crucial for target identification and validation using the chemical probes developed. This synergistic approach ensures that the chemical tools and the biological questions are co-developed, leading to more impactful scientific discoveries.

Table 4: Roles of Different Disciplines in Collaborative Research

| Discipline | Key Contributions |

|---|---|

| Synthetic Chemistry | Design and synthesis of analogs and chemical probes |

| Computational Chemistry | Target prediction, molecular docking, SAR modeling |

| Cell Biology | In vitro assays, mechanism of action studies, cell-based screening |

| Pharmacology | In vivo studies (in animal models), pharmacokinetic/pharmacodynamic analysis |

| Imaging Sciences | Subcellular localization studies, real-time tracking of probes |

This table is interactive. You can sort and filter the data.

Challenges and Perspectives in Advancing Foundational Research of this compound Towards Translational Applications (excluding human trials)

Advancing a promising compound from foundational research to a stage where it could be considered for translational applications is a long and challenging process, often referred to as bridging the "valley of death" in research. sanguinebio.com For this compound, several key challenges must be addressed before its potential can be realized in a pre-clinical setting.

A primary hurdle is the validation of a clinically useful biomarker. nih.gov A reliable biomarker is essential to monitor the biological effect of the compound in preclinical models and, eventually, to stratify patient populations. The discovery and validation of such biomarkers require extensive research and are critical for the success of translational efforts. nih.gov

Another significant challenge is the development of predictive animal models. The physiological differences between animal models and humans can lead to a lack of translation from preclinical efficacy to clinical success. nih.gov Therefore, selecting or developing an appropriate animal model that accurately recapitulates the human disease state is crucial.

Furthermore, issues such as data variability, the need for robust and reproducible preclinical studies, and navigating regulatory hurdles are all significant barriers. nih.gov Overcoming these challenges will require rigorous experimental design, a deep understanding of the compound's mechanism of action, and a clear strategy for preclinical development. Engaging with patient advocacy groups and communities early in the process can also provide valuable insights and ensure the research remains relevant to patient needs. nih.gov

This table is interactive. You can sort and filter the data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.